1-(2-Oxoazepane-1-carbonyl)azepan-2-one

Polymer Functionalization Blocked Isocyanates Hyperbranched Polymers

Need a selective chain extender that avoids branching or toxic byproducts? CBC (N,N'-carbonylbiscaprolactam) is a solid, non-toxic blocked isocyanate equivalent. Reacts selectively with primary amines and alcohols via ring elimination. - **For polymer recycling:** 0.3 wt% restores PET intrinsic viscosity to virgin-equivalent levels; preserves PA6 fiber spinnability. - **For specialty synthesis:** Absolute discrimination between primary vs. secondary amines enables orthogonal functionalization. - **Supply:** Stable crystalline solid (mp 112-118°C). No special hazardous shipping required.

Molecular Formula C13H20N2O3
Molecular Weight 252.31 g/mol
CAS No. 19494-73-6
Cat. No. B3049120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Oxoazepane-1-carbonyl)azepan-2-one
CAS19494-73-6
Molecular FormulaC13H20N2O3
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESC1CCC(=O)N(CC1)C(=O)N2CCCCCC2=O
InChIInChI=1S/C13H20N2O3/c16-11-7-3-1-5-9-14(11)13(18)15-10-6-2-4-8-12(15)17/h1-10H2
InChIKeyUHQZGWJEFFDHSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Carbonylbiscaprolactam (CBC): Selective Amine Functionalization and Polymer Chain Extension


1-(2-Oxoazepane-1-carbonyl)azepan-2-one, systematically named N,N'-carbonylbiscaprolactam (CBC), is a white crystalline solid (melting point 112–118°C) with the molecular formula C13H20N2O3 and molecular weight 252.31 g/mol [1]. The compound consists of two ε-caprolactam rings linked by a central carbonyl bridge, functioning as a blocked isocyanate equivalent that reacts selectively with primary amines and alcohols to release caprolactam [2]. CBC is synthesized via the reaction of ε-caprolactam with phosgene in the presence of a tertiary amine base such as N-ethyl-N,N-diisopropylamine in toluene, with reported yields up to 77% . Unlike free isocyanates or phosgene, CBC is classified as non-toxic, with acute oral and dermal LD50 values > 2000 mg/kg in rats [2]. Its primary applications include chain extension of polycondensates (PET, PBT, nylon-6, nylon-6,6), preparation of hyperbranched polyurethanes and polyureas, and isocyanate-free urethane chemistry [1] [3].

CBC: Unmatched Selectivity vs. Competing Chain Extenders


Generic substitution among chain extenders or blocked isocyanate reagents is not feasible due to CBC's unique selectivity profile, reaction kinetics, and resulting polymer architecture. Unlike 1,3-phenylene-bis-oxazoline (PBO), which reacts with carboxyl end groups, CBC selectively targets amine and alcohol functionalities via ring elimination (RE) or ring opening (RO) pathways without generating toxic byproducts [1]. CBC demonstrates absolute discrimination between primary and secondary amines: primary amines substitute only one caprolactam group, while secondary amines remain completely unaffected, enabling orthogonal functionalization strategies that are unattainable with non-selective reagents like 1,1'-carbonyldiimidazole (CDI) or free isocyanates [2]. Furthermore, CBC-mediated chain extension produces strictly linear polymers with no branching, a critical requirement for fiber and film applications that chain extenders prone to crosslinking (e.g., pyromellitic dianhydride, PMDA) cannot reliably fulfill [3]. These performance-defining attributes are specific to CBC's bicyclic lactam structure and cannot be replicated by in-class analogs.

CBC vs. Competing Reagents: Quantitative Comparison


Primary vs. Secondary Amine Chemoselectivity

CBC reacts exclusively with primary amines while secondary amines remain entirely intact. This enables precise, orthogonal modification of polyfunctional amine substrates, a selectivity profile not observed with competing reagents such as CDI or isocyanates [1] [2].

Polymer Functionalization Blocked Isocyanates Hyperbranched Polymers

Chain Extension Efficiency in Polyamide 6

When melt-compounded with PA6 in a twin-screw extruder, CBC produces a concentration-dependent increase in relative viscosity, confirming effective chain extension. The viscosity increase is directly attributed to molecular weight buildup via reaction with amine and carboxyl end groups [1] [2].

Polyamide 6 Reactive Extrusion Chain Extension

Non-Toxic Alternative to Isocyanates

CBC exhibits an acute oral LD50 > 2000 mg/kg and acute dermal LD50 > 2000 mg/kg in rats, classifying it as non-toxic. In contrast, common isocyanates such as methylene diphenyl diisocyanate (MDI) and toluene diisocyanate (TDI) are potent respiratory sensitizers with significantly higher acute toxicity [1].

Isocyanate-Free Chemistry Polyurethane Occupational Safety

Linear Chain Extension in Polyesters

CBC-mediated chain extension of PET and PBT produces strictly linear polymers, as confirmed by size exclusion chromatography (SEC) and rheology measurements. This contrasts with chain extenders like pyromellitic dianhydride (PMDA), which introduce branching and alter melt flow behavior [1].

PET Recycling Reactive Extrusion Polymer Architecture

Fracture Toughness Enhancement in PA6 Blends

Addition of CBC to PA6/Lotader terpolymer blends increases essential work of fracture (EWF) toughness to nearly double that of neat PA6, while simultaneously increasing yield strength without compromising other mechanical properties [1].

Polyamide 6 Toughening Essential Work of Fracture

Rapid Chain Extension Kinetics in Extrusion

CBC achieves the desired increase in polymer molecular weight within 1 to 3 minutes of residence time during reactive extrusion, making it compatible with commercial twin-screw extruder throughputs. The reaction reaches completion within this window, and the resulting polymers exhibit melt stability [1].

Reactive Extrusion Throughput Process Feasibility

CBC: Research and Industrial Applications


Recycling PET and Nylon-6 via Reactive Extrusion

CBC is the chain extender of choice for upgrading recycled poly(ethylene terephthalate) (PET) and polyamide 6 (PA6) to virgin-equivalent molecular weights during melt extrusion. A loading of just 0.3 wt% CBC effectively increases PET intrinsic viscosity without negatively impacting thermal properties [1]. The strictly linear chain extension preserves fiber spinnability, enabling closed-loop recycling of post-consumer bottles into textile fibers. For PA6, CBC restores molecular weight lost during thermal degradation and, when combined with Lotader terpolymers, can double fracture toughness [2].

Hyperbranched Polymers for Biomedical Coatings

CBC's unique primary/secondary amine discrimination enables one-pot synthesis of AB2 monomers and corresponding hyperbranched polyureas with reactive blocked isocyanate end groups [1]. These hyperbranched polymers, with Mn up to 11,000 Da and branching frequencies of 0.3, carry multiple functionalizable sites for attaching bioactive molecules while retaining a free secondary amine at the focal point [2]. This architecture is ideal for biomedical device coatings requiring high-density functionalization for antimicrobial, antifouling, or cell-adhesive properties [3].

Isocyanate-Free Polyurethane and Polyurea Production

CBC serves as a non-toxic, solid blocked isocyanate equivalent for producing polyurethanes and polyureas without handling hazardous isocyanates or phosgene [1]. By reacting CBC with polyfunctional amines or alcohols via ring elimination (RE) or ring opening (RO) pathways, manufacturers can prepare carbamoyl caprolactam-terminated prepolymers that thermally deblock to release caprolactam and generate free isocyanates in situ for chain extension or crosslinking [2]. This approach eliminates workplace exposure to respiratory sensitizers and simplifies regulatory compliance for coating, adhesive, and elastomer producers.

Intermediate for N-Heterocyclic Building Blocks

CBC functions as a protected, activated carbonyl source for introducing N-carbamoyl caprolactam groups into pharmaceutical intermediates and specialty chemicals [1]. Its controlled reactivity toward primary amines—quantitative conversion in bulk at 100°C without catalysts—enables clean, high-yield derivatization of amino-containing scaffolds [2]. CBC is particularly valuable for constructing complex nitrogen-containing heterocycles where orthogonal protection/deprotection strategies are required, leveraging its absolute selectivity for primary amines over secondary amines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Oxoazepane-1-carbonyl)azepan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.